

2-Chloro-4-(trifluoromethyl)quinoline CAS number 2806-29-3

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Compound of Interest

Compound Name: 2-Chloro-4-(trifluoromethyl)quinoline

Cat. No.: B1351144

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An In-depth Technical Guide to **2-Chloro-4-(trifluoromethyl)quinoline** (CAS: 2806-29-3)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **2-Chloro-4-(trifluoromethyl)quinoline**, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. It details the compound's physicochemical properties, spectroscopic data, synthesis, chemical reactivity, and applications in drug discovery, supported by experimental protocols and graphical representations of key processes.

Physicochemical and Safety Data

2-Chloro-4-(trifluoromethyl)quinoline is a solid organic compound widely used as a synthetic intermediate.^[1] Its core properties and safety information are summarized below.

Table 1: Physicochemical Properties

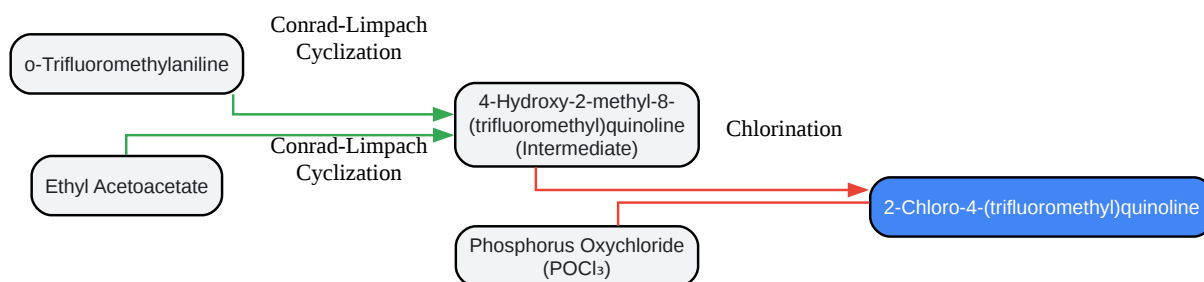
Property	Value	Reference
CAS Number	2806-29-3	[1][2][3][4]
Molecular Formula	C ₁₀ H ₅ ClF ₃ N	[1][2][3][4]
Molecular Weight	231.60 g/mol	[1][2][5]
Appearance	Solid	[1][5]
Melting Point	39-42 °C	[1][5]
IUPAC Name	2-chloro-4-(trifluoromethyl)quinoline	[2]
InChI Key	FNDXRWXUIYHEDU-UHFFFAOYSA-N	[1][2]
SMILES	<chem>C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F</chem>	[2]

Table 2: GHS Safety and Hazard Information

Category	Information	Reference
Pictogram	GHS06 (Skull and Crossbones)	[1][5]
Signal Word	Danger	[1][5]
Hazard Statements	H301: Toxic if swallowed. H319: Causes serious eye irritation.	[1][2][5]
Precautionary Statements	P264, P270, P280, P301+P316, P305+P351+P338, P337+P313, P405, P501	[2]
Hazard Class	Acute Toxicity 3 (Oral), Eye Irritation 2	[1][2]

Synthesis Pathway and Experimental Protocol

The synthesis of **2-Chloro-4-(trifluoromethyl)quinoline** is commonly achieved through a multi-step process starting from an appropriate aniline derivative, proceeding via a Conrad-Limpach reaction to form a 4-hydroxyquinoline intermediate, which is subsequently chlorinated. [6][7]



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Caption: General synthetic route for **2-Chloro-4-(trifluoromethyl)quinoline**.

Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)quinoline

Step 1: Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline

- Condense o-trifluoromethylaniline with an equimolar amount of ethyl ethoxymethylenemalonate.[7]
- Heat the mixture to initiate the condensation reaction, typically at temperatures above 100 °C, to form the anilinomethylene-malonate intermediate.[7]
- Induce thermal cyclization of the intermediate by heating at a higher temperature (e.g., in a high-boiling solvent like diphenyl ether) to yield 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline.[7]

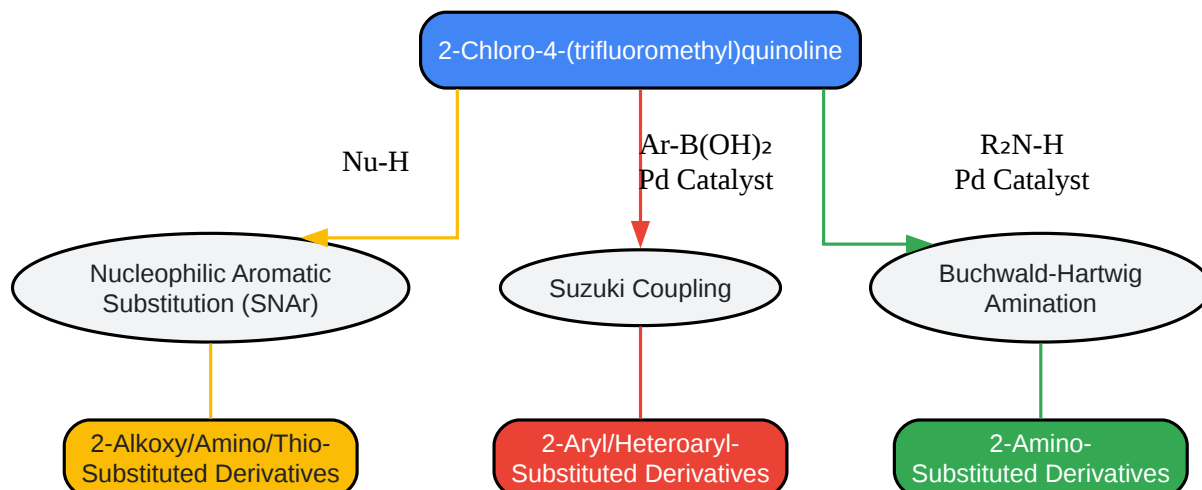
- Saponify the resulting ester using a base (e.g., NaOH) followed by acidification to produce 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline.[7]
- Decarboxylate the carboxylic acid by heating to yield the 4-hydroxy-8-(trifluoromethyl)quinoline intermediate.

Step 2: Chlorination to **2-Chloro-4-(trifluoromethyl)quinoline**

- In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the 4-hydroxy-8-(trifluoromethyl)quinoline intermediate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).[6]
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
- Carefully cool the reaction mixture to room temperature.
- Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
- Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.
- Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain pure **2-Chloro-4-(trifluoromethyl)quinoline**. [7]

Chemical Reactivity and Applications

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.[8][9][10] The trifluoromethyl group often enhances metabolic stability and binding affinity. The chlorine atom at the C2 position of **2-Chloro-4-(trifluoromethyl)quinoline** is a versatile synthetic handle, functioning as a good leaving group for nucleophilic aromatic substitution (SNAr) and as a reactive site for transition metal-catalyzed cross-coupling reactions.

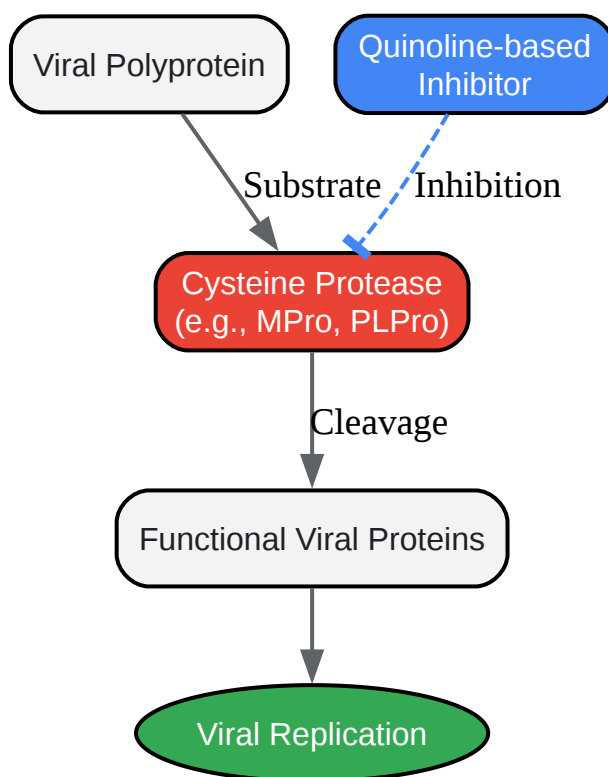


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Caption: Major reaction pathways for **2-Chloro-4-(trifluoromethyl)quinoline**.

Application in Drug Discovery: Cysteine Protease Inhibitors

Derivatives of 2-chloroquinoline have been investigated as potential inhibitors of viral cysteine proteases, such as the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2.[11] These enzymes are essential for viral replication, making them attractive drug targets. The chloroquinoline scaffold can be functionalized to create non-peptide molecules that bind to the active site of these proteases, potentially leading to inhibition.[11]



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Caption: Mechanism of viral inhibition by targeting essential cysteine proteases.

Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of **2-Chloro-4-(trifluoromethyl)quinoline** with an arylboronic acid to form a 2-aryl derivative.

- To a reaction vessel (e.g., a microwave vial), add **2-Chloro-4-(trifluoromethyl)quinoline** (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), a suitable base such as K_2CO_3 or Cs_2CO_3 (2.0–3.0 eq), and a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2–5 mol%).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/ H_2O or toluene/ethanol/ H_2O).
- Seal the vessel and heat the mixture. The reaction can be run under conventional heating (e.g., 80–110 °C) or in a microwave reactor for faster reaction times.

- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
- Wash the organic phase with water and then with brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
- Purify the crude residue by column chromatography on silica gel to isolate the 2-aryl-4-(trifluoromethyl)quinoline product.

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